

A Comprehensive Technical Guide to the Synthesis of 5-Sulfamoylfuran-2-carboxylic Acid

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Compound of Interest

Compound Name: 5-Sulfamoylfuran-2-carboxylic acid

Cat. No.: B2794832

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Abstract

This technical guide provides a detailed, scientifically-grounded pathway for the synthesis of **5-Sulfamoylfuran-2-carboxylic acid** (CAS No: 98027-63-5). While direct literature on its specific synthesis is sparse, this document outlines a robust and logical two-step approach starting from the readily available furan-2-carboxylic acid. The proposed methodology leverages fundamental principles of electrophilic aromatic substitution and nucleophilic substitution at a sulfur center. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic explanations, step-by-step experimental protocols, safety considerations, and characterization guidelines. The core strategy involves the chlorosulfonylation of the furan ring, followed by ammonolysis to yield the target sulfonamide, a key structural motif found in many pharmacologically active compounds.

Introduction

Chemical Identity and Properties

5-Sulfamoylfuran-2-carboxylic acid is a heterocyclic organic compound featuring a furan core substituted with a carboxylic acid at the 2-position and a sulfonamide group at the 5-position. The presence of both a carboxylic acid and a sulfonamide group makes it a molecule of significant interest in medicinal chemistry, potentially serving as a crucial building block or intermediate.

Property	Value	Source
CAS Number	98027-63-5	[1]
Molecular Formula	C ₅ H ₅ NO ₅ S	[1]
Molecular Weight	191.16 g/mol	[1]
SMILES	<chem>C1=C(OC(=C1)S(=O)(=O)N)C(=O)O</chem>	[1]
Appearance	Expected to be a solid	

Significance and Potential Applications

The sulfonamide functional group is a cornerstone in the development of diuretic drugs. The structural similarity of the title compound to the core of loop diuretics like Furosemide suggests its potential as a key intermediate for synthesizing novel diuretic agents or other biologically active molecules. The synthesis of Furosemide itself involves the reaction of a substituted sulfamoylbenzoic acid with furfurylamine, highlighting the established importance of the interplay between sulfonamide and furan moieties in pharmacology.[2][3] This guide provides a foundational pathway for accessing this valuable scaffold for further derivatization and screening in drug discovery programs.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of **5-Sulfamoylfuran-2-carboxylic acid** can be logically achieved from furan-2-carboxylic acid via a two-step sequence. This approach is based on well-established and reliable chemical transformations.

Retrosynthetic Analysis & Rationale

A retrosynthetic analysis breaks down the target molecule into simpler, commercially available precursors. The sulfonamide group (-SO₂NH₂) is most commonly formed by the reaction of a sulfonyl chloride (-SO₂Cl) with ammonia. The sulfonyl chloride itself can be installed onto an aromatic ring through electrophilic aromatic substitution using chlorosulfonic acid. This leads to the following logical disconnection:

- Disconnect the S-N bond: This reveals the immediate precursor, 5-chlorosulfonylfuran-2-carboxylic acid, and ammonia.
- Disconnect the C-S bond: This points to the starting material, furan-2-carboxylic acid, which undergoes chlorosulfonylation.

Furan-2-carboxylic acid is an ideal starting material as it is commercially available and can be readily synthesized from furfural, a bio-renewable platform chemical.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Overall Reaction Scheme

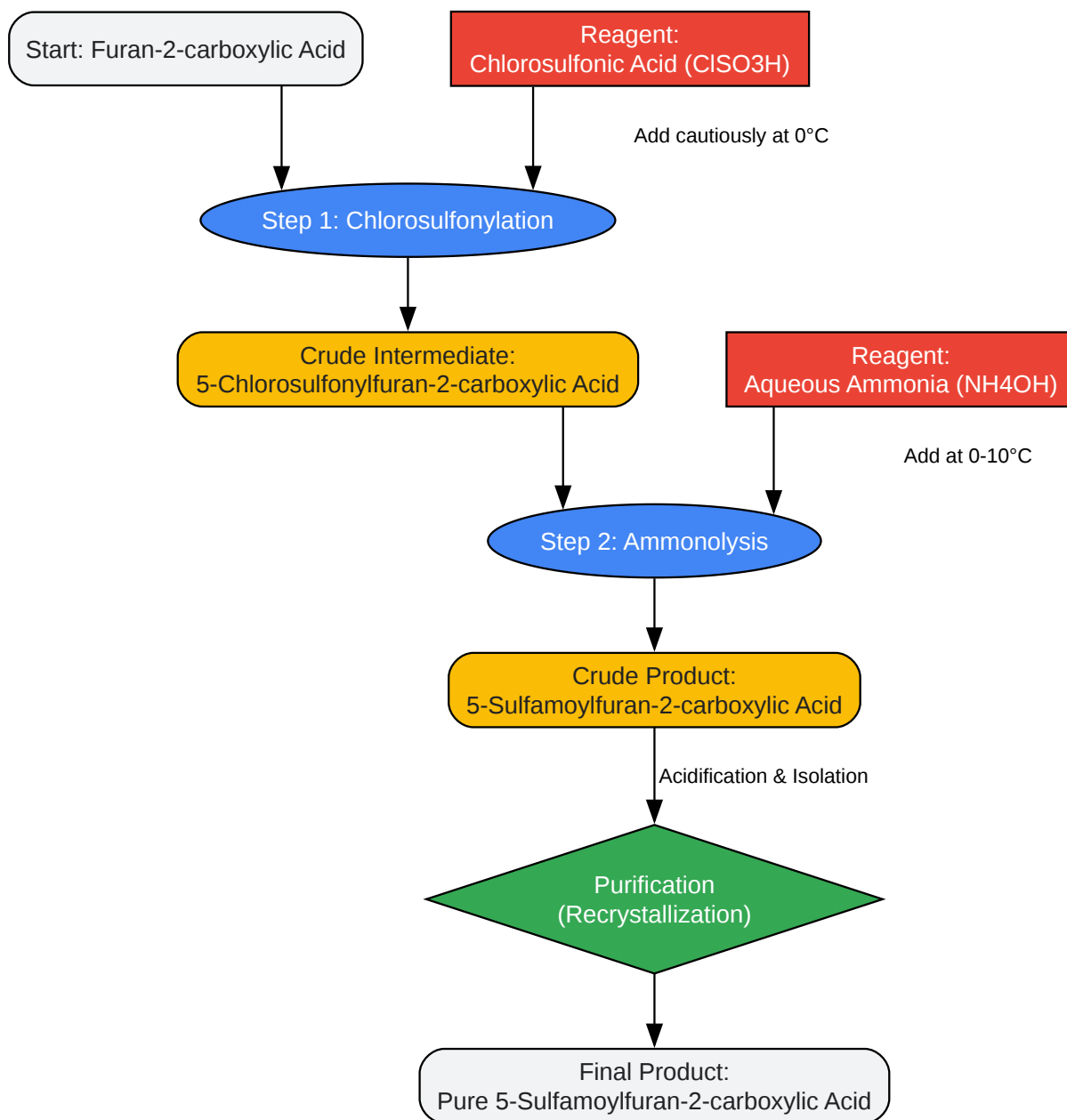
The forward synthesis pathway is illustrated below:

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Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the entire synthesis process, from starting material to the final purified product.



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